5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Furamide Formation: The final step involves the coupling of the brominated benzothiazole with a furan derivative under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide: A similar compound with a chloro substituent instead of a bromo substituent.
N-(6-methyl-1,3-benzothiazol-2-yl)-2-furancarboxamide: A similar compound with a carboxamide group instead of a furamide group.
Uniqueness
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is unique due to the presence of the bromine atom and the furamide moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
CAS No. |
313375-85-8 |
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Molecular Formula |
C13H9BrN2O2S |
Molecular Weight |
337.19g/mol |
IUPAC Name |
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H9BrN2O2S/c1-7-2-3-8-10(6-7)19-13(15-8)16-12(17)9-4-5-11(14)18-9/h2-6H,1H3,(H,15,16,17) |
InChI Key |
HGFPAJKGVAMTFY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
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